Cas no 1484428-99-0 (2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid)

2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid
- 4-Pyrimidinecarboxylic acid, 2-[(ethylthio)methyl]-
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- インチ: 1S/C8H10N2O2S/c1-2-13-5-7-9-4-3-6(10-7)8(11)12/h3-4H,2,5H2,1H3,(H,11,12)
- InChIKey: VEKYMMJSRLTDSI-UHFFFAOYSA-N
- SMILES: S(CC)CC1N=CC=C(C(=O)O)N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 178
- XLogP3: 0.9
- トポロジー分子極性表面積: 88.4
2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685779-0.1g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.1g |
$277.0 | 2025-03-12 | |
Enamine | EN300-685779-0.05g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.05g |
$186.0 | 2025-03-12 | |
Enamine | EN300-685779-10.0g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 10.0g |
$3438.0 | 2025-03-12 | |
Enamine | EN300-685779-2.5g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 2.5g |
$1568.0 | 2025-03-12 | |
Enamine | EN300-685779-5.0g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 5.0g |
$2318.0 | 2025-03-12 | |
Enamine | EN300-685779-0.5g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.5g |
$624.0 | 2025-03-12 | |
Enamine | EN300-685779-1.0g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 1.0g |
$800.0 | 2025-03-12 | |
Enamine | EN300-685779-0.25g |
2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid |
1484428-99-0 | 95.0% | 0.25g |
$396.0 | 2025-03-12 |
2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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4. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acidに関する追加情報
Research Briefing on 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid (CAS: 1484428-99-0)
In recent years, the compound 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid (CAS: 1484428-99-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and ethylsulfanylmethyl substituent, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments, methodologies, and findings related to this compound, aiming to offer valuable insights for professionals in the field.
The primary interest in 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid stems from its structural versatility and its role as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel enzyme inhibitors, particularly those targeting metabolic pathways and signal transduction mechanisms. The compound's unique chemical properties, including its ability to form stable interactions with active sites of enzymes, make it a valuable scaffold for drug design.
One of the most notable advancements in this area is the application of 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound to develop potent and selective kinase inhibitors, demonstrating its efficacy in preclinical models. The compound's ability to modulate kinase activity with high specificity has been a key focus of recent investigations.
In addition to its role in kinase inhibition, 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid has been investigated for its potential in antimicrobial applications. Studies have shown that derivatives of this compound exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve interference with essential metabolic processes in microbial cells, highlighting its potential as a lead compound for the development of new antimicrobial agents.
Methodologically, the synthesis and characterization of 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid have been refined to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the compound's structural integrity and to facilitate its use in further derivatization. These improvements have enabled researchers to explore a wider range of applications and to optimize the compound's pharmacological properties.
Recent findings also suggest that 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid may have potential in the treatment of neurodegenerative diseases. Preliminary studies indicate that the compound can modulate oxidative stress and inflammation, two key factors in the progression of conditions such as Alzheimer's and Parkinson's disease. While these results are promising, further research is needed to fully elucidate the compound's mechanisms of action and to evaluate its therapeutic potential in vivo.
In conclusion, 2-(Ethylsulfanylmethyl)pyrimidine-4-carboxylic acid (CAS: 1484428-99-0) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial activity, and potential neuroprotective effects underscore its importance as a scaffold for drug development. Continued research and optimization of this compound are expected to yield significant advancements in the treatment of various diseases, making it a focal point for future studies in the field.
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